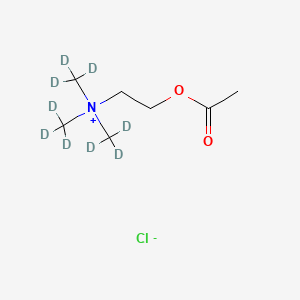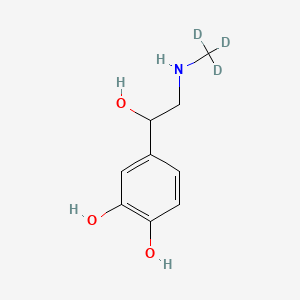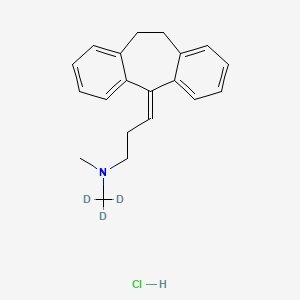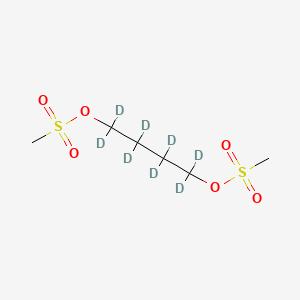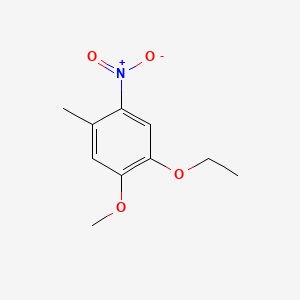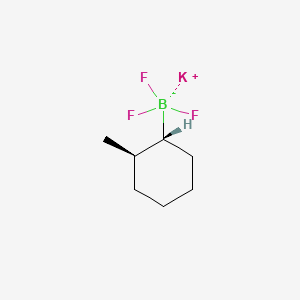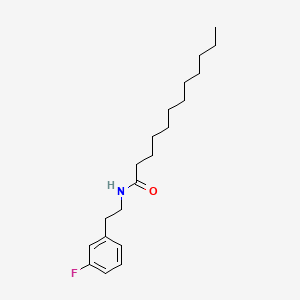
N-(3-Fluorophenethyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N-(3-Fluorophenethyl)dodecanamide is an isoquinolinium derivative and a HWY 5069 Spc1 kinase inhibitor . The primary target of this compound is the Spc1 kinase, a protein that plays a crucial role in various cellular processes.
Mode of Action
As a kinase inhibitor, this compound interacts with the Spc1 kinase by binding to its active site. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrate proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Spc1 kinase affects several biochemical pathways. Given that kinases are involved in signal transduction, the inhibition of Spc1 kinase can disrupt these signaling pathways, leading to downstream effects . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cells and tissues where Spc1 kinase is active. By inhibiting Spc1 kinase, this compound can potentially alter cellular functions regulated by this kinase . The exact effects are still being studied.
Méthodes De Préparation
The preparation of N-(3-Fluorophenethyl)dodecanamide involves synthetic routes that typically include the reaction of 3-fluorophenethylamine with dodecanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
N-(3-Fluorophenethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Applications De Recherche Scientifique
N-(3-Fluorophenethyl)dodecanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
N-(3-Fluorophenethyl)dodecanamide can be compared with other similar compounds such as:
N-(3-Chlorophenethyl)dodecanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Bromophenethyl)dodecanamide: Contains a bromine atom in place of fluorine.
N-(3-Methylphenethyl)dodecanamide: Features a methyl group instead of a halogen atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]dodecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLFIDZHVSOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661977 |
Source


|
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914381-27-4 |
Source


|
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
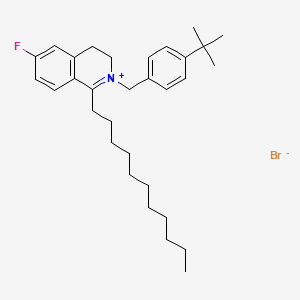
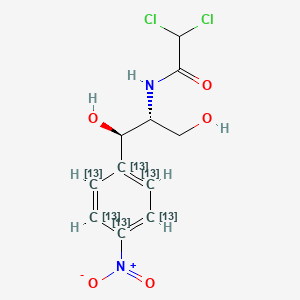

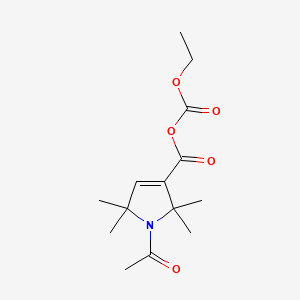
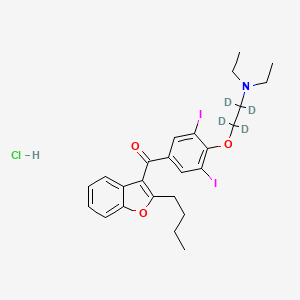
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)
